4-硝基苄基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

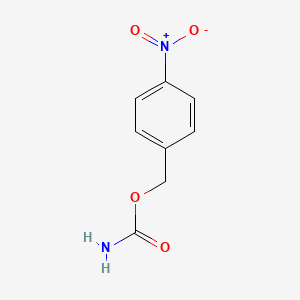

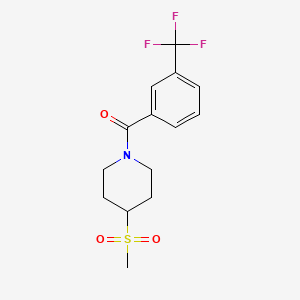

4-Nitrobenzyl carbamate is a chemical compound of interest due to its applications in various fields, including medicinal chemistry and materials science. It is characterized by the presence of a nitro group attached to a benzyl carbamate structure, which imparts unique reactivity and properties to the compound.

科学研究应用

4-Nitrobenzyl carbamate has several scientific research applications:

Medicinal Chemistry: It is used as a prodrug trigger, where the nitro group is reduced in vivo to release active drugs.

Materials Science: The compound is utilized in the design of self-immolative systems for controlled release applications.

Biological Studies: It serves as a probe for studying enzyme activity, particularly nitroreductases.

作用机制

Target of Action

The primary target of 4-Nitrobenzyl carbamate is Nitroreductase (NTR) . NTR is an enzyme that is overexpressed in hypoxic tumor environments and can serve as a specific recognition site for tumor diagnosis in clinical trials .

Mode of Action

4-Nitrobenzyl carbamate interacts with its target, NTR, by undergoing a reduction process. In the presence of reduced Nicotinamide Adenine Dinucleotide (NADH), the 4-nitrobenzyl carbamate moiety in the compound can be reduced by NTR to the corresponding 4-aminobenzyl carbamate .

Biochemical Pathways

Upon reduction, due to its self-immolative nature, the 4-aminobenzyl carbamate releases a primary amine on the pyrimidine, accompanied by the recovery of the fluorescence signal of the probe . This sensitive fluorescence turn-on process can be completed as quickly as 20 minutes .

Pharmacokinetics

It’s known that small molecules like 4-nitrobenzyl carbamate are easily taken up by cells .

Result of Action

The result of the action of 4-Nitrobenzyl carbamate is the generation of highly toxic amine-based toxins . These toxins are released upon the fragmentation of the reduced 4-Nitrobenzyl carbamate .

Action Environment

The action of 4-Nitrobenzyl carbamate is influenced by the hypoxic environment of tumor cells where NTR is overexpressed . The compound shows responsive “turn-on” two-photon excited fluorescence in cells and in vivo through NTR recognition .

生化分析

Biochemical Properties

4-Nitrobenzyl carbamate has been shown to interact with nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor microenvironments . The compound’s 4-nitrobenzyl carbamate group can be reduced by NTR to a 4-aminobenzyl carbamate group .

Cellular Effects

The reduction of 4-Nitrobenzyl carbamate by NTR triggers a responsive “turn-on” two-photon excited fluorescence in cells and in vivo . This indicates that 4-Nitrobenzyl carbamate can influence cell function by interacting with specific enzymes and altering cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of 4-Nitrobenzyl carbamate involves its reduction by NTR in the presence of reduced nicotinamide adenine dinucleotide (NADH) . The 4-nitrobenzyl carbamate group in the compound is reduced to a 4-aminobenzyl carbamate group .

Temporal Effects in Laboratory Settings

The effects of 4-Nitrobenzyl carbamate have been studied over time in laboratory settings . The yield of released anilines from 4-Nitrobenzyl carbamate, following nitro group reduction by radiolytic, enzymic, and chemical methods, decreased over the pH range 4–7 .

Metabolic Pathways

4-Nitrobenzyl carbamate is involved in metabolic pathways related to the activity of NTR . The compound’s reduction by NTR suggests that it could interact with other enzymes or cofactors in these pathways .

Transport and Distribution

The transport and distribution of 4-Nitrobenzyl carbamate within cells and tissues are likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.

Subcellular Localization

The subcellular localization of 4-Nitrobenzyl carbamate is likely influenced by its interactions with NTR and other biomolecules . Specific details about these processes are not currently available.

准备方法

Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl carbamate can be synthesized through a nucleophilic substitution reaction involving 4-nitrophenylchloroformate and an appropriate amine. The reaction typically proceeds under mild conditions and can be carried out in the presence of a base such as triethylamine . Another method involves the formation of the chloroformate of 4-nitrobenzyl alcohol, followed by reaction with an amine .

Industrial Production Methods: Industrial production of 4-nitrobenzyl carbamate often involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .

化学反应分析

Types of Reactions: 4-Nitrobenzyl carbamate undergoes several types of chemical reactions, including:

Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the leaving group is replaced by another nucleophile.

Common Reagents and Conditions:

Reduction: Sodium dithionite, catalytic hydrogenation.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Major Products Formed:

相似化合物的比较

4-Nitrophenylchloroformate: Used in similar nucleophilic substitution reactions.

4-Nitrobenzyl Alcohol: A precursor in the synthesis of 4-nitrobenzyl carbamate.

4-Nitrobenzyl Thiocarbamate: Exhibits similar reactivity and applications.

Uniqueness: 4-Nitrobenzyl carbamate is unique due to its specific reactivity with nitroreductases, making it particularly useful in prodrug design and controlled release systems. Its ability to undergo self-immolative fragmentation upon reduction sets it apart from other similar compounds .

属性

IUPAC Name |

(4-nitrophenyl)methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-8(11)14-5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBOSUGVPBRYCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32339-07-4 |

Source

|

| Record name | (4-nitrophenyl)methyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 4-nitrobenzyl carbamate (4-NBC) interesting for bioreductive prodrug development?

A1: 4-NBCs are being explored as potential triggers in bioreductive prodrugs, especially those designed to work with enzymes like E. coli B nitroreductase (NTR) [, ]. This enzyme can reduce the nitro group in 4-NBC to a hydroxylamine. This modified 4-NBC then undergoes fragmentation, rapidly releasing the active drug component, which is often a cytotoxic amine [, ]. This mechanism allows for targeted drug release within the tumor microenvironment.

Q2: How does the structure of the 4-NBC moiety influence its fragmentation rate after reduction?

A2: Research suggests that electron-donating substituents on the benzyl ring of 4-NBC can significantly accelerate the fragmentation rate of the reduced hydroxylamine intermediate []. This effect is likely due to the stabilization of the developing positive charge on the benzylic carbon during fragmentation. Additionally, incorporating an α-methyl group on the benzyl ring also enhances fragmentation []. These structural modifications could lead to the development of more efficient NTR-activated prodrugs.

Q3: What challenges have been encountered when using 4-NBCs as triggers for 5-aminobenz[e]indoline-based prodrugs?

A3: While some 4-NBC prodrugs of 5-aminobenz[e]indoline DNA minor groove alkylating agents showed promise in vitro, translating this to in vivo efficacy proved challenging []. While cytotoxicity ratios in NTR-expressing human and murine cell lines were comparable to known NTR substrates like CB1954, in vivo studies using the 2-hydroxyethoxy analogue in EMT6 tumors showed limited efficacy despite a decrease in NTR+ve cells []. This suggests that factors like pharmacokinetic properties might need optimization for this specific class of prodrugs.

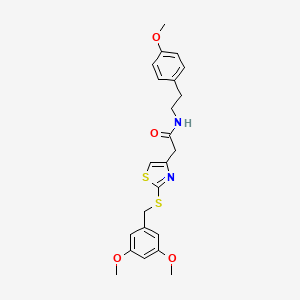

Q4: Has the use of 4-NBC been explored beyond traditional chemotherapy applications?

A4: Yes, a recent study used a 4-NBC derivative, 4-nitrobenzyl carbamate–Cys(SEt)-Asp-Asp-Phe(iodine)–2-cyano-benzothiazole (NBC-Iod-CBT), to directly visualize intracellular nanoparticle formation using nano-computed tomography (nano-CT) [, ]. Upon glutathione reduction and NTR cleavage, NBC-Iod-CBT undergoes a click reaction, self-assembling into nanoparticles detectable by nano-CT. This innovative application highlights the versatility of 4-NBC as a tool in chemical biology research.

Q5: What are the potential drawbacks of using 4-NBC as a trigger in prodrugs?

A5: One challenge is the potential for the released amine to react with a reactive 4-iminoquinomethane intermediate generated during the fragmentation process []. This side reaction can decrease the effective concentration of the active drug component. Designing prodrugs with highly potent cytotoxic payloads could help overcome this limitation by ensuring therapeutic efficacy even at lower released amine concentrations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/new.no-structure.jpg)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2372288.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)

![3-chloro-4-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2372302.png)